molecular formula C23H23FN2O4S B10991278 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B10991278
M. Wt: 442.5 g/mol
InChI Key: PNDQVJFYUJANNK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-substituted pyrrole derivative bearing a 3-fluorobenzamide moiety. Its structure features a 4-methoxyphenylsulfonyl group at the pyrrole C3 position, methyl groups at C4 and C5, and a prop-2-en-1-yl (allyl) substituent at the N1 position. The allyl group may influence pharmacokinetic properties, such as metabolic stability or lipophilicity .

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

3-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H23FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-19(30-4)10-12-20)22(26)25-23(27)17-7-6-8-18(24)14-17/h5-12,14H,1,13H2,2-4H3,(H,25,27)

InChI Key

PNDQVJFYUJANNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)F)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The prop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the benzamide core, potentially forming amines or alcohols.

    Substitution: The fluoro group on the benzamide core can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various nucleophile-substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant strains .
  • Anticancer Activity : The structural features of this compound may allow it to interact with specific molecular targets involved in cancer progression, potentially leading to novel therapeutic agents .

Medicinal Chemistry

Due to its unique structure, this compound shows promise in drug development, particularly as:

  • Enzyme Inhibitors : May modulate specific biochemical pathways.
  • Receptor Modulators : Potentially influencing receptor activity linked to various diseases.

Antibacterial Agents

As indicated by studies on similar compounds, there is potential for this compound to be developed into an effective antibacterial agent against resistant strains of bacteria .

Anticancer Therapeutics

Given the structural similarities with known anticancer agents, ongoing research may reveal its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzamideMethoxy group on benzeneAnticancer
4-FluorobenzamideFluorine on benzeneAntimicrobial
N-(4-Methoxyphenyl)acetamideAcetamide substitutionAnalgesic properties

These findings suggest that the unique combination of functional groups present in 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide could lead to enhanced biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfonyl group might increase solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Sulfonyl Group

  • Compound A : 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide
    • Key Difference : The 4-methoxyphenylsulfonyl group in the target compound is replaced with a 4-fluorophenylsulfonyl group.
    • Impact : The electron-withdrawing fluorine substituent in Compound A reduces electron density on the sulfonyl group compared to the electron-donating methoxy group in the target compound. This may alter binding interactions in biological targets, such as kinases or sulfotransferases .
  • Compound B: 4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide Key Difference: The sulfonyl group is replaced with a sulfanyl (thioether) linkage, and the pyrrole core is substituted with an imidazopyridine system. The imidazopyridine core may confer distinct binding modes compared to the pyrrole scaffold .

Modifications on the Pyrrole Core

  • Compound C: N-[3-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide Key Difference: The pyrrole ring is replaced with a thiophene ring, and a 4-methylpiperidinyl group is introduced. Impact: Thiophene’s larger atomic radius and altered electronic properties may affect π-π stacking interactions.

Benzamide Group Variations

  • Compound D: 4-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide Key Difference: The 3-fluorobenzamide is replaced with a 4-diethylsulfamoylbenzamide group, and the allyl-pyrrole system is absent. Impact: The diethylsulfamoyl group enhances hydrogen-bond acceptor capacity, which could improve binding to polar active sites.

Data Table: Structural and Hypothetical Property Comparison

Compound Core Structure Sulfonyl Group Substituent Benzamide Substituent Calculated LogP* Molecular Weight (g/mol)
Target Compound Pyrrole 4-Methoxyphenyl 3-Fluorophenyl 3.8 484.52
Compound A Pyrrole 4-Fluorophenyl 3-Fluorophenyl 3.5 472.48
Compound B Imidazopyridine (4-Fluorophenyl)methyl 3-Fluorophenyl 4.2 523.61
Compound C Thiophene N/A 3-Fluorophenyl 4.1 491.60
Compound D Benzamide-only Diethylsulfamoyl 4-Sulfamoylphenyl 2.9 367.44

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Implications

  • Target vs. Compound A : The methoxy group in the target compound may enhance binding to targets requiring electron-rich aromatic systems (e.g., estrogen receptors), whereas Compound A’s fluorine substituent could favor interactions with hydrophobic pockets .
  • Target vs.

Biological Activity

The compound 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic molecule with promising biological activity. Its unique structure includes a fluorine atom and a sulfonamide group attached to a pyrrole ring, which may enhance its therapeutic potential. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C19H22FN3O3SC_{19}H_{22}F_{N_3}O_3S, with a molecular weight of approximately 377.45 g/mol. The presence of functional groups such as the sulfonamide and fluorine substituent may influence its biological reactivity and interactions with various molecular targets.

Structural Features Description
Fluorine AtomEnhances binding affinity and selectivity towards biological targets.
Sulfonamide GroupContributes to chemical reactivity and solubility in organic solvents.
Pyrrole RingMay interact with specific enzymes or receptors, influencing biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide exhibit significant anticancer activity. For instance, related benzamides have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

In a study evaluating the cytotoxic effects of various compounds, it was observed that those with similar structural features displayed IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties as well. Compounds containing sulfonamide groups have historically been associated with antibacterial effects against both Gram-positive and Gram-negative bacteria . In laboratory settings, derivatives of similar compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide could also exhibit similar activities .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Modulation : The unique molecular structure allows for interactions with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide:

Study 1: Anticancer Efficacy

In a comparative analysis of various benzamide derivatives, one study found that a structurally analogous compound exhibited significant growth inhibition in several cancer cell lines (IC50 < 10 µM) . The study highlighted the importance of the methoxy group in enhancing cytotoxicity.

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of sulfonamide derivatives against E. coli and S. aureus. The results indicated that compounds similar to 3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against these pathogens .

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